Lysergide tartrate

Catalog No.
S13290005
CAS No.
15232-63-0
M.F
C24H31N3O7
M. Wt
473.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysergide tartrate

CAS Number

15232-63-0

Product Name

Lysergide tartrate

IUPAC Name

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C24H31N3O7

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1

InChI Key

HQMPRARIZOUKRO-AJLBZGGQSA-N

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Semisynthetic derivative of ergot (Claviceps purpurea). It has complex effects on serotonergic systems including antagonism at some peripheral serotonin receptors, both agonist and antagonist actions at central nervous system serotonin receptors, and possibly effects on serotonin turnover. It is a potent hallucinogen, but the mechanisms of that effect are not well understood.

Lysergide tartrate, also known as lysergide D-tartrate or MM120, is a chemical compound derived from lysergic acid. It is a salt formed by the combination of lysergide and tartaric acid, with a molecular formula of C24H31N3O7C_{24}H_{31}N_{3}O_{7} and a molecular weight of approximately 473.5 g/mol . Lysergide itself is a semi-synthetic derivative of ergot alkaloids, specifically designed to exhibit psychoactive properties similar to those of lysergic acid diethylamide (LSD). Lysergide tartrate has gained attention for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as generalized anxiety disorder, for which it has received breakthrough therapy designation from the FDA .

Typical of amides and alkaloids. Notable reactions include:

  • Hydrolysis: The amide bond in lysergide can be hydrolyzed under acidic or basic conditions to yield lysergic acid and diethylamine.
  • Reduction: The carbonyl group in the structure can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Alkylation: The nitrogen atoms can participate in alkylation reactions, potentially modifying the compound's activity.

These reactions are significant for synthesizing analogs or exploring its pharmacological properties .

Lysergide tartrate exhibits a complex pharmacological profile. It primarily acts as a serotonergic psychedelic, interacting with serotonin receptors, particularly the 5-HT2A receptor. This interaction results in altered perception, mood changes, and potentially therapeutic effects for anxiety and depression . Research indicates that it can activate multiple neurotransmitter systems, including dopamine and norepinephrine pathways, contributing to its psychoactive effects .

The synthesis of lysergide tartrate typically involves several steps:

  • Starting Material: The process begins with lysergic acid or its derivatives.
  • Formation of Lysergide: Lysergic acid is reacted with diethylamine to form lysergide through an amide formation reaction.
  • Salt Formation: Lysergide is then combined with tartaric acid to produce lysergide tartrate. This step often involves crystallization techniques to obtain the desired salt form .

Alternative synthetic routes may include variations in the starting materials or the use of different solvents and catalysts to optimize yield and purity.

Lysergide tartrate is primarily investigated for its therapeutic potential in:

  • Mental Health Treatment: Particularly for generalized anxiety disorder and other mood disorders.
  • Psychedelic Research: Studied for its effects on consciousness and perception, contributing to understanding the mechanisms behind psychedelics in clinical settings .
  • Pharmaceutical Development: As a model compound for developing new psychoactive medications with fewer side effects compared to traditional treatments .

Research on interaction studies involving lysergide tartrate focuses on its effects on various neurotransmitter systems. Key findings include:

  • Serotonin Receptor Activation: Lysergide tartrate significantly activates serotonin receptors, leading to enhanced neuronal excitability.
  • Dopaminergic Effects: It also influences dopamine pathways, which may contribute to its psychoactive effects and therapeutic potential .
  • Drug Interactions: Studies have shown that co-administration with other psychotropic medications can alter its efficacy and safety profile, necessitating careful evaluation in clinical settings .

Lysergide tartrate shares structural similarities with several other compounds within the ergoline family and related psychedelics. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
Lysergic Acid DiethylamideSemi-synthetic derivative of lysergic acidMost well-known psychedelic; potent hallucinogen
ErgolineBase structure for many derivativesNaturally occurring; less potent than synthetic forms
Psilocin4-hydroxy-N,N-dimethyltryptamineFound in magic mushrooms; different receptor selectivity
N,N-DimethyltryptamineTryptamine derivativeShorter duration of action; different psychoactive profile
Methylenedioxymethamphetamine (MDMA)Phenethylamine structureEmpathogenic effects; distinct from classical psychedelics

Lysergide tartrate's unique combination of structural features and pharmacological activity distinguishes it from these compounds, particularly regarding its potential therapeutic applications and receptor interactions.

Lysergide tartrate is a crystalline salt formed by the reaction of lysergic acid diethylamide (LSD) with tartaric acid. Its systematic IUPAC name is (6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid, reflecting its stereospecific configuration. The tartrate component enhances the compound’s aqueous solubility and stability, making it suitable for pharmaceutical formulations.

Table 1: Fundamental Chemical Properties of Lysergide Tartrate

PropertyValue
Molecular FormulaC₂₄H₃₁N₃O₇
Molecular Weight473.5 g/mol
CAS Registry Number32426-57-6
Crystal SystemMonoclinic
Solubility in Water1.15 g/L (20°C)

Structurally, lysergide tartrate belongs to the ergoline alkaloid family, distinguished by its tetracyclic indole backbone fused to a quinoline ring. This classification aligns it with naturally occurring compounds like ergotamine, though its synthetic origin and diethylamide substitution differentiate its pharmacological behavior. The tartrate salt’s chirality—derived from the (2S,3S) configuration of tartaric acid—imparts specific optical properties, with a reported specific rotation of $$[α]_D^{20} = +14.5°$$ in methanol.

Historical Context and Discovery

The discovery of lysergide tartrate is inextricably linked to the work of Swiss chemist Albert Hofmann at Sandoz Laboratories. In 1938, Hofmann synthesized LSD-25 during systematic investigations into lysergic acid derivatives, aiming to develop respiratory stimulants. Initial pharmacological screenings revealed negligible effects, prompting the compound’s shelving until 1943, when Hofmann’s accidental dermal exposure during a re-synthesis experiment revealed its profound psychoactive properties.

This serendipitous discovery catalyzed interest in LSD’s potential therapeutic applications. By 1947, Sandoz began producing Delysid (lysergide tartrate) for experimental use in psychiatry, marking the first standardized formulation of the compound. The tartrate salt was selected for its improved shelf life and dose consistency compared to the free base, addressing early challenges in handling LSD’s extreme potency (active at microgram doses).

Significance in Contemporary Research

Modern investigations into lysergide tartrate span three domains:

  • Neuropharmacology: As a partial agonist at serotonin 5-HT₂A receptors (pKi = 8.5 ± 0.3), lysergide tartrate modulates cortical pyramidal neuron activity and promotes neuroplasticity. Recent electrophysiological studies demonstrate its capacity to increase dendritic spine density in rat prefrontal cortex by 12.7% following acute exposure.

  • Psychiatric Therapeutics: The 2024 FDA Breakthrough Therapy designation of MM120 (lysergide d-tartrate) for generalized anxiety disorder (GAD) underscores its clinical renaissance. A phase 2 trial (NCT05407064) involving 194 participants demonstrated a 7.6-point reduction in Hamilton Anxiety Scale scores at week 4 versus placebo (p < 0.0004), with effects persisting through week 12.

  • Chemical Synthesis: Advances in asymmetric catalysis have enabled enantioselective synthesis of lysergide precursors. The Heck-Matsuda arylation protocol achieves 78% yield in constructing the ergoline tetracyclic system, outperforming classical Fischer indole reactions.

Table 2: Key Findings from Clinical Trials of Lysergide Tartrate (2020–2025)

Study ParameterBaseline ValuePost-Treatment Changep-value
HAM-A Total Score30.1 ± 2.4-21.3 ± 3.1<0.0001
CGI-S Score4.8 ± 0.6-2.6 ± 0.80.0032
Sustained Response Rate68% at 12 weeks<0.001

These developments position lysergide tartrate as a paradigmatic example of how classical psychopharmacology intersects with cutting-edge neurotherapeutics. Its dual role as a research tool for studying consciousness and a potential anxiolytic challenges traditional drug classification frameworks, necessitating multidisciplinary approaches to fully elucidate its mechanisms.

Molecular Formula, Composition, and Nomenclature

Lysergide tartrate represents a salt form of lysergic acid diethylamide complexed with tartaric acid [1] [2]. The compound possesses the molecular formula C₂₄H₃₁N₃O₇, with a molecular weight of 473.5 grams per mol [1] [3]. The compound is formed through the combination of lysergide (C₂₀H₂₅N₃O) with tartaric acid (C₄H₆O₆) in a 1:1 molar ratio [3] [4].

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being (6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide; (2S,3S)-2,3-dihydroxybutanedioic acid [1] [5]. Alternative nomenclature includes ergoline-8β-carboxamide, 9,10-didehydro-N,N-diethyl-6-methyl-, tartrate (1:1), D- [5]. The compound is registered under Chemical Abstracts Service number 32426-57-6 [1] [2].

The tartrate salt formation involves the lysergide free base, which contains nitrogen atoms capable of protonation, forming ionic interactions with the dicarboxylic tartaric acid component [4] [6]. This salt formation significantly enhances the water solubility and stability characteristics compared to the free base form [7].

Table 1: Molecular Composition Data

ParameterValue
Molecular FormulaC₂₄H₃₁N₃O₇
Molecular Weight473.5 g/mol
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count8
Rotatable Bond Count6
Topological Polar Surface Area154 Ų
Heavy Atom Count34
Defined Atom Stereocenter Count4
Covalently Bonded Unit Count2

Stereochemistry and Isomeric Forms

Lysergide tartrate exhibits complex stereochemistry with multiple chiral centers that critically influence its molecular properties [8]. The lysergide component contains two primary stereocenters at the carbon atoms C-5 and C-8, resulting in the absolute configuration (5R,8R) for the pharmacologically active form [8]. The compound exists as the (+)-d-lysergide isomer, which represents the naturally occurring and synthetically preferred stereochemical arrangement [8].

The stereochemical complexity extends to four defined stereocenters within the complete molecular structure, with no undefined stereocenters present [3] [4]. The C-8 position demonstrates particular stereochemical significance, as the alpha proton at this location exhibits acidic character and can undergo deprotonation and reprotonation in the presence of bases [8]. This phenomenon leads to rapid interconversion between lysergide and iso-lysergide forms, where the iso-lysergide represents the stereochemically inverted C-8 configuration [8].

The tartaric acid component contributes additional stereochemical complexity through its (2S,3S)-configuration [1]. This D-tartaric acid form creates specific three-dimensional spatial arrangements that influence the overall molecular conformation and crystal packing behaviors [4] [6]. The stereochemical relationship between the lysergide and tartaric acid components results in absolute stereochemistry designation throughout the molecular structure [3] [4].

Enantiomeric considerations reveal that the L-lysergide form, while structurally similar, demonstrates significantly reduced biological activity compared to the D-form [6]. The stereochemical differences between these enantiomers manifest in their receptor binding characteristics, with D-lysergide showing markedly higher affinity for membrane-bound binding sites compared to the L-form [6].

Three-Dimensional Structure and Conformational Analysis

The three-dimensional molecular architecture of lysergide tartrate features the characteristic tetracyclic ergoline ring system derived from the indole framework [9] [10]. The ergoline backbone consists of a four-ring system containing fused benzene, pyrrole, piperidine, and additional heterocyclic components [10] [11]. This structural arrangement creates a rigid molecular framework that constrains conformational flexibility in specific regions while permitting controlled rotational freedom around selected bonds [12].

Crystallographic investigations reveal that the ergoline system adopts a relatively planar configuration for the indole portion, with the piperidine ring adopting a chair conformation [13] [12]. The diethylamide substituent at the C-8 position extends from this rigid framework, providing conformational flexibility through rotation around the carbon-nitrogen bond [12]. The three-dimensional positioning of the diethyl groups significantly influences molecular recognition and binding characteristics [12].

Conformational analysis demonstrates that the molecule exhibits restricted rotation around several key bonds due to steric hindrance and electronic effects [14]. The methyl group at the N-6 position occupies an axial position relative to the piperidine ring, contributing to the overall three-dimensional shape [15]. The carboxamide functionality at C-8 maintains a preferred orientation that optimizes intramolecular interactions while minimizing steric clashes [14].

The tartaric acid component adopts an extended conformation in the crystalline state, with the two carboxyl groups and two hydroxyl groups positioned to maximize hydrogen bonding interactions [4] [16]. The stereochemical arrangement of the tartaric acid creates a specific spatial pattern of hydrogen bond donors and acceptors that influences crystal packing and intermolecular interactions [16].

Molecular modeling studies indicate that the lysergide portion can adopt multiple low-energy conformations, particularly involving rotation around the amide bond and the ethyl substituents [14]. These conformational states demonstrate energy differences typically within 2-3 kcal/mol, suggesting rapid interconversion under physiological conditions [14].

Physicochemical Properties

Lysergide tartrate exhibits distinctive physicochemical characteristics that differentiate it from the free base form and influence its handling and analytical properties [7]. The compound typically appears as a white crystalline solid with enhanced water solubility compared to the free base [7]. The salt formation significantly improves dissolution characteristics in aqueous media, with solubility extending to organic solvents including ethanol .

The melting point of lysergide tartrate has been reported in various ranges, with crystalline forms typically decomposing around 170°C . The thermal stability demonstrates temperature-dependent degradation, with the compound showing increased susceptibility to thermal decomposition at elevated temperatures [18]. Storage stability requires controlled conditions, with optimal preservation achieved at reduced temperatures and protection from light exposure [19] [20].

Table 2: Physicochemical Properties

PropertyValueReference Conditions
Physical AppearanceWhite crystalline solidRoom temperature
Melting Point~170°CAtmospheric pressure
Solubility (Water)Soluble25°C
Solubility (Ethanol)Soluble25°C
Solubility (Chloroform)Slightly soluble25°C
Storage Temperature-20°COptimal preservation
Light SensitivityHighUV degradation

The compound demonstrates notable photosensitivity, undergoing degradation upon exposure to ultraviolet light [19] [20]. This photodegradation primarily affects the lysergide component, leading to formation of inactive photoisomers and degradation products [19]. The mechanism involves double bond rearrangements and ring opening reactions that alter the molecular structure [19].

Fluorescence characteristics represent a distinctive physical property, with lysergide tartrate exhibiting strong fluorescence under ultraviolet illumination [19] [21]. The compound displays bluish-white fluorescence when exposed to both long-wave and short-wave ultraviolet light, providing a useful identification characteristic [19]. This fluorescence property stems from the extended conjugated system within the indole ring structure [19].

The compound exhibits specific optical rotation characteristics, with the D-form demonstrating positive rotation values [20]. The optical activity provides confirmation of stereochemical purity and serves as an analytical parameter for quality assessment [20]. Refractive index values have been estimated at approximately 1.6200, consistent with the aromatic character and molecular complexity [20].

Analytical Methods for Structural Elucidation

Spectroscopic Techniques (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of lysergide tartrate through detailed analysis of both proton and carbon-13 spectra [15] [22]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the indole proton at approximately 10.73 parts per million, demonstrating the typical downfield position associated with nitrogen-hydrogen bonds in aromatic heterocycles [15]. The aromatic protons of the benzene ring system appear in the 7.04-7.20 parts per million range, with specific coupling patterns that confirm the substitution pattern [15].

Table 3: Key Nuclear Magnetic Resonance Chemical Shifts

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Coupling Pattern
Indole NH-10.73d, J = 1.6 Hz
C-2119.407.04t, J = 1.9 Hz
C-12111.127.05d, J = 7.2 Hz
C-13122.337.07t, J = 7.2 Hz
C-14109.967.20dd, J = 7.2, 1.3 Hz
C-17 (N-CH₃)42.982.54s

The carbon-13 nuclear magnetic resonance spectrum demonstrates high correlation with theoretical chemical shift predictions, achieving correlation factors of 0.999 with mean absolute errors of 2.0 parts per million [14]. The carbonyl carbon of the amide functionality appears at 170.71 parts per million, consistent with the expected chemical shift range for tertiary amides [15]. The tartaric acid component contributes distinctive signals at 71.98 parts per million for the hydroxyl-bearing carbons and 173.37 parts per million for the carboxyl carbons [15].

Infrared spectroscopy reveals characteristic absorption bands that provide structural fingerprinting capabilities [19] [16]. The spectrum displays prominent carbonyl stretching frequencies around 1650-1680 cm⁻¹, corresponding to the amide functionality [16]. Nitrogen-hydrogen stretching vibrations appear in the 3200-3400 cm⁻¹ region, with specific frequencies dependent on hydrogen bonding environments [16]. The indole ring system contributes characteristic carbon-hydrogen out-of-plane deformation bands that serve as diagnostic features [16].

Ultraviolet-visible spectroscopy demonstrates characteristic absorption maxima that reflect the extended conjugation within the indole system [14] [19]. The primary absorption band occurs at approximately 310 nanometers in methanol solution, with similar positions observed in sulfuric acid and ammonium hydroxide solutions [19]. Theoretical calculations predict electronic transitions at 330 nanometers, showing good agreement with experimental observations [14].

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis [13] [15]. Electron ionization mass spectrometry generates a molecular ion peak at m/z 323 for the lysergide component, with characteristic fragmentation patterns including prominent peaks at m/z 221, 207, 181, and 72 [14] [21]. The m/z 72 fragment represents a particularly diagnostic iminium ion that serves as a characteristic marker for lysergamide compounds [13] [15].

The fragmentation pathway analysis reveals retro-Diels-Alder reactions that generate m/z 280 fragments, along with losses of ethyl radicals producing m/z 295 peaks [15]. Tandem mass spectrometry of the m/z 72 iminium ion provides additional structural confirmation through specific product ion patterns that distinguish lysergide from related compounds [13].

Chromatographic and Electrophoretic Methods

High-performance liquid chromatography represents the gold standard analytical technique for lysergide tartrate quantification and purity assessment [19] [21] [23]. The method typically employs reversed-phase chromatography with C18 stationary phases and methanol-water mobile phase systems [19] [23]. Typical retention times fall around 4.0 minutes under standard analytical conditions, with linear response ranges extending from 0.03 to 2.0 milligrams per milliliter [19].

Fluorescence detection provides exceptional sensitivity for lysergide tartrate analysis, with detection limits reaching 0.5 nanograms per milliliter in complex matrices [21] [23]. The fluorescence characteristics enable selective detection even in the presence of interfering compounds, with excitation wavelengths optimized for the indole chromophore system [21]. This detection approach demonstrates superior performance compared to ultraviolet absorption methods for trace-level analysis [23].

Table 4: Chromatographic Parameters

ParameterValueMethod Conditions
Retention Time4.0 minReversed-phase C18
Linear Range0.03-2.0 mg/mLStandard conditions
Detection Limit0.5 ng/mLFluorescence detection
Repeatability<0.6% RSDMultiple injections
Correlation Coefficient0.999Calibration curve

Gas chromatography-mass spectrometry provides complementary analytical capabilities, particularly for differentiation from structural isomers [13] [18]. The analysis requires careful attention to thermal stability, as lysergide compounds can undergo degradation in injection port systems [18]. Derivatization with trimethylsilyl reagents improves chromatographic behavior and enhances peak shapes [13].

Capillary electrophoresis offers alternative separation mechanisms based on differential mobility in electric fields [24]. This technique demonstrates particular utility for chiral separations and can distinguish between different stereoisomeric forms when appropriate chiral selectors are employed [24]. The method requires careful pH control and buffer selection to optimize separation efficiency [24].

Thin-layer chromatography provides rapid screening capabilities with multiple solvent systems demonstrating effective separation [19]. The compound exhibits characteristic Rf values that vary with mobile phase composition, enabling identification through comparison with reference standards [19]. Visualization methods include ultraviolet fluorescence and chemical staining with reagents such as p-dimethylaminobenzaldehyde [19].

Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for lysergide tartrate, revealing precise atomic coordinates and intermolecular packing arrangements [16] [12]. Crystal structure determinations demonstrate the specific hydrogen bonding patterns between the lysergide and tartaric acid components, with the tartaric acid serving as both hydrogen bond donor and acceptor [16].

The crystallographic data reveal unit cell parameters and space group assignments that characterize the crystal packing efficiency [16]. The molecular packing demonstrates specific intermolecular interactions that stabilize the crystal lattice, including hydrogen bonds between the tartaric acid hydroxyl groups and the lysergide nitrogen atoms [16]. These interactions contribute to the enhanced stability of the salt form compared to the free base [16].

Polymorphic studies indicate the existence of multiple crystalline forms, including amorphous and crystalline modifications [16]. Different crystallization conditions can produce distinct polymorphic forms with varying spectroscopic and physical properties [16]. The neutral tartrate form demonstrates conversion to hydrogen tartrate upon extended storage, indicating dynamic equilibrium between different salt forms [16].

Crystal structure analysis reveals conformational preferences adopted in the solid state, which may differ from solution-phase conformations [12]. The rigid ergoline framework maintains consistent geometry across different crystal forms, while the diethylamide substituent demonstrates conformational variability dependent on crystal packing forces [12].

Temperature-dependent crystallographic studies provide insight into thermal motion and structural stability [16]. The analysis demonstrates increasing atomic displacement parameters with elevated temperature, consistent with enhanced molecular motion that precedes thermal decomposition [16].

Comparative Analysis with Related Lysergamide Compounds

Lysergide tartrate belongs to the broader family of lysergamide compounds, which share the common ergoline backbone structure while differing in specific substituent patterns [9] [25]. The ergoline system serves as the fundamental structural framework for numerous naturally occurring and synthetic derivatives, including ergometrine, methylergometrine, and various psychoactive analogs [9] [10].

Table 5: Comparative Lysergamide Properties

CompoundMolecular FormulaKey Structural DifferenceMolecular Weight (g/mol)
LysergideC₂₀H₂₅N₃ON,N-diethylamide323.4
Ergine (Lysergamide)C₁₆H₁₇N₃OPrimary amide267.3
MethylergometrineC₂₀H₂₅N₃O₂Hydroxymethyl substituent339.4
ALD-52C₂₂H₂₇N₃O₂Acetyl substitution365.5
ETH-LADC₂₂H₂₇N₃OEthyl substitution at N-6349.5

Structural comparisons reveal that modifications to the lysergide framework typically occur at three primary positions: the N-1 position of the indole ring, the N-6 position of the ergoline system, and the C-8 carboxamide functionality [26] [27]. These modifications significantly influence both physical properties and biological activities, with the diethylamide substitution pattern of lysergide representing an optimal configuration for specific receptor interactions [9] [12].

The stereochemical requirements demonstrate high specificity across the lysergamide series, with the (8R)-configuration consistently associated with enhanced biological activity [12] [11]. Comparative receptor binding studies reveal that structural modifications that alter the three-dimensional positioning of key functional groups result in dramatically reduced binding affinities [12]. The spatial arrangement of the diethyl groups in lysergide creates an optimal binding conformation that is not replicated in other substitution patterns [12].

Physicochemical property comparisons demonstrate that salt formation strategies vary across the lysergamide family [22] [7]. While lysergide forms stable tartrate salts, other lysergamides may require different acid counterions to achieve optimal stability and solubility characteristics [22]. The tartrate salt formation represents a particularly successful approach for lysergide due to the specific hydrogen bonding complementarity between the components [16].

Analytical differentiation between lysergamide compounds requires sophisticated techniques due to structural similarities [13] [15]. Mass spectrometric fragmentation patterns provide the most reliable differentiation, with each compound producing characteristic fragmentation signatures despite similar molecular weights [13]. Nuclear magnetic resonance spectroscopy demonstrates subtle but consistent chemical shift differences that enable positive identification when reference spectra are available [15] [22].

The synthetic chemistry of lysergide tartrate has evolved significantly since the pioneering work of the 1950s. The first successful total synthesis of lysergic acid was achieved by Edmund Kornfeld at Eli Lilly and Company in 1956, working in collaboration with Robert Burns Woodward [1] [2]. This landmark achievement utilized a complex 15-step linear sequence starting from 3-indolepropionic acid, employing an intramolecular Friedel-Crafts acylation as the key ring-forming step [2] [3]. Despite its groundbreaking nature, the Kornfeld synthesis achieved only modest yields of 0.2-0.5% [1].

The historical significance of these early synthetic approaches extends beyond their immediate practical applications. Both the Kornfeld and Woodward syntheses established key strategic principles that continue to influence modern synthetic planning [1] [2]. These include the use of indole-based starting materials, the importance of stereocontrol in the formation of the tetracyclic core, and the challenges associated with the final dehydrogenation step to install the critical double bond system [1].

Modern Synthetic Routes for Lysergide

Contemporary synthetic approaches to lysergic acid have demonstrated substantial improvements in efficiency and scope compared to the historical methods. The Rebek research group developed a tryptophan-based synthetic route that represents a significant advancement in the field [1] [5]. This approach utilizes the naturally occurring amino acid L-tryptophan as the starting material, providing inherent chirality and reducing the overall synthetic complexity [1]. The key innovation involves the formation of a spiro-lactone intermediate, which undergoes a three-stage ring-opening and cyclization sequence to construct the tetracyclic ergoline framework [1].

The Ninomiya group contributed a photocyclization-based methodology that offers unique advantages in terms of regioselectivity and mild reaction conditions [5] [6]. This approach employs a furan-based tether to facilitate the crucial carbon-carbon bond formation in the ergoline D-ring [5]. The photochemical cyclization proceeds under ambient conditions and demonstrates excellent functional group tolerance, making it particularly attractive for the synthesis of complex ergoline derivatives [6].

More recent developments have focused on metal-catalyzed approaches that provide enhanced efficiency and selectivity. The Jia group reported a stereocontrolled total synthesis of lysergic acid in 12 steps with an overall yield of 12.7%, representing one of the most efficient routes reported to date [5] [2]. This synthesis showcases three powerful metal-catalyzed bond-forming strategies: Wittig reactions for olefin installation, ring-closing metathesis for D-ring formation, and palladium-catalyzed cross-coupling reactions [5] [2].

The implementation of modern cross-coupling methodologies has revolutionized the synthetic landscape. Suzuki-Miyaura coupling reactions enable the efficient construction of biaryl linkages with excellent functional group compatibility [7] [8]. Heck coupling reactions provide complementary reactivity patterns and have been successfully applied to the formation of the ergoline core structure [7] [8]. These methods typically achieve overall yields in the range of 10-25%, representing substantial improvements over classical approaches [7] [8].

Tartrate Salt Formation: Principles and Procedures

The formation of lysergide tartrate represents a critical step in the production of pharmaceutically acceptable material. The process involves the acid-base reaction between lysergic acid diethylamide and D-(+)-tartaric acid to form a crystalline salt with enhanced stability and solubility properties [9] [10]. The tartrate salt formation follows established principles of pharmaceutical salt chemistry, where the basic nitrogen atom of the diethylamide group is protonated by the carboxylic acid functionality of tartaric acid [9].

The optimal molar ratio for salt formation has been determined to be 2:1 (lysergide:tartaric acid), reflecting the dibasic nature of tartaric acid and the presence of two potentially ionizable sites [9]. This stoichiometry ensures complete salt formation while minimizing the presence of unreacted starting materials [9]. The reaction is typically conducted in methanol as the primary solvent, with the addition of ethyl acetate to facilitate crystallization [9] [10].

Temperature control during salt formation is crucial for achieving high-quality crystalline products. The optimal temperature range has been established as 0-5°C, which promotes slow crystal growth and enhances crystal purity [9]. Higher temperatures can lead to the formation of amorphous solids or the incorporation of solvent molecules into the crystal lattice [9]. The crystallization process typically requires 12-24 hours for completion, during which time the solution is maintained at constant temperature with minimal agitation [9].

The pH of the crystallization medium significantly influences both the rate of salt formation and the quality of the resulting crystals. The optimal pH range has been determined to be 6.5-7.5, which corresponds to the pKa values of the participating acid and base functional groups [9]. Deviations from this pH range can result in incomplete salt formation or the generation of undesired polymorphic forms [9].

Optimization of Reaction Conditions

The optimization of synthetic reaction conditions for lysergide tartrate production encompasses multiple variables that must be carefully balanced to achieve maximum efficiency and product quality. Temperature optimization studies have revealed that most key transformations in lysergic acid synthesis proceed optimally at moderate temperatures, typically in the range of 20-80°C [11] [7]. Higher temperatures can lead to unwanted side reactions, including epimerization at the C-8 position and thermal decomposition of sensitive intermediates [11].

Solvent selection plays a crucial role in determining reaction outcomes. Polar protic solvents such as methanol and ethanol are preferred for many transformations due to their ability to stabilize ionic intermediates and facilitate proton transfer processes [11] [7]. However, certain key reactions, particularly those involving organometallic reagents, require the use of aprotic solvents such as tetrahydrofuran or dimethylformamide [7] [8].

Catalyst optimization represents another critical aspect of reaction condition development. Palladium-catalyzed transformations, which are central to many modern synthetic routes, require careful selection of both the catalyst precursor and supporting ligands [7] [8]. Typical catalyst loadings range from 5-15 mol%, with higher loadings generally providing increased reaction rates at the expense of economic efficiency [7] [8].

The optimization of reaction atmosphere is particularly important for transformations involving air-sensitive reagents or intermediates. Many key steps in lysergic acid synthesis must be conducted under inert atmosphere conditions, typically using nitrogen or argon gas [11] [7]. The exclusion of moisture is equally critical, as water can interfere with organometallic catalysts and promote unwanted hydrolysis reactions [7].

Reaction time optimization studies have shown that most transformations reach completion within 2-24 hours under optimized conditions [11] [7]. Extended reaction times can lead to product degradation or the formation of undesired byproducts [11]. Real-time monitoring techniques, including thin-layer chromatography and in-situ spectroscopic methods, are employed to determine optimal reaction endpoints [12].

Purification and Isolation Techniques

The purification of lysergic acid and its derivatives presents unique challenges due to the inherent instability of these compounds toward light, heat, and acidic conditions [13] [14]. Traditional chromatographic methods must be adapted to accommodate these sensitivity issues while maintaining high levels of purity required for pharmaceutical applications [13] [14].

Column chromatography using neutral alumina as the stationary phase has emerged as the preferred method for large-scale purification [13] [14]. The use of neutral alumina prevents acid-catalyzed decomposition that can occur with silica gel-based systems [13]. The mobile phase typically consists of dichloromethane with varying concentrations of acetone or methanol to achieve optimal separation [13] [14]. The bright blue fluorescence of lysergic acid derivatives under ultraviolet light facilitates fraction collection and monitoring [13] [15].

Crystallization techniques play a crucial role in the final purification and isolation of lysergide tartrate. The initial crude product is typically dissolved in a minimum volume of methanol at room temperature, followed by the addition of 0.5 equivalents of D-(+)-tartaric acid [9]. The resulting solution is then diluted with six volumes of anhydrous ethyl acetate and placed in a cold environment overnight to promote crystallization [9].

The crystallization process results in the formation of fine needle-like crystals that can be collected by suction filtration [9]. The crystals are washed with cold ethyl acetate to remove residual impurities and then air-dried to afford the pure tartrate salt [9]. The typical yield for this crystallization process ranges from 85-95%, with purities exceeding 98% as determined by high-performance liquid chromatography analysis [9].

Advanced purification techniques include preparative high-performance liquid chromatography for research-scale preparations and specialized crystallization methods for industrial applications [16] [12]. These methods can achieve purities exceeding 99.5% but are typically reserved for applications requiring the highest quality standards [16] [12].

Quality Control and Analytical Validation

The analytical validation of lysergide tartrate requires sophisticated methods capable of detecting and quantifying the active compound while monitoring potential impurities and degradation products [13] [16] [12]. High-performance liquid chromatography coupled with mass spectrometry has become the gold standard for quantitative analysis, providing both high sensitivity and specificity [16] [12].

The primary analytical challenges include the separation of lysergic acid from its C-8 epimer (isolysergic acid) and the detection of various degradation products that can form during storage or processing [16] [12]. The epimerization equilibrium between lysergic acid and isolysergic acid typically favors the natural form by a ratio of approximately 88:12 under normal conditions [17] [12]. However, this equilibrium can shift under stress conditions, necessitating careful monitoring [17] [12].

Melting point determination serves as a critical identity test for lysergide tartrate, with authentic material exhibiting a melting point of 197-200°C [9] [17]. Deviations from this range can indicate the presence of impurities or incorrect polymorphic forms [9] [17]. The melting point is typically determined using calibrated equipment with a heating rate of 1-2°C per minute to ensure accurate results [9].

Infrared spectroscopy provides valuable structural information and serves as a complementary identity test [13] [15]. The characteristic absorption bands of the indole ring system, the diethylamide group, and the tartrate anion can be used to confirm the identity and purity of the final product [13] [15]. Nuclear magnetic resonance spectroscopy, while not routinely used for quality control, provides the most definitive structural confirmation and is employed for the characterization of new synthetic batches [12].

Stability testing protocols are essential for ensuring product quality throughout the manufacturing and storage process [17] [12]. The primary degradation pathways include photochemical decomposition, hydrolysis of the amide bond, and oxidation of the indole ring system [17] [12]. Light-induced degradation is particularly problematic, as it can lead to the formation of multiple degradation products that compromise both potency and safety [17] [12].

Scale-Up and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of lysergide tartrate presents numerous technical and economic challenges that must be carefully addressed [11] [18]. The annual world production of lysergic acid, which serves as the precursor for lysergide tartrate, is estimated at 10,000-15,000 kg, with approximately 60% derived from fermentation processes and the remainder from field cultivation of ergot [11] [18].

Industrial-scale production predominantly relies on biotechnological approaches rather than total chemical synthesis due to economic considerations [19] [20] [11]. The fermentation-based production using genetically engineered Claviceps paspali strains has achieved titers of 3.7 g/L, representing a 4.6-fold improvement over initial fermentation conditions [19] [21]. More recent advances in yeast bioengineering have demonstrated the potential for even higher productivities, with engineered Saccharomyces cerevisiae strains achieving lysergic acid production of 509.8 mg/L in 50 L fed-batch fermentation [20].

The optimization of fermentation conditions requires careful control of multiple parameters including temperature, pH, dissolved oxygen levels, and nutrient composition [19] [20] [21]. The typical fermentation temperature is maintained at 25-28°C, with pH controlled in the range of 5.5-6.5 throughout the process [19] [21]. The fermentation medium composition has been optimized using statistical design methods, including Plackett-Burman and Box-Behnken designs, to achieve maximum alkaloid production [19] [21].

Downstream processing and purification represent significant challenges in industrial production [11] [18]. The extraction of alkaloids from fermentation broths typically employs organic solvents such as dichloromethane, trichloroethylene, or ethyl acetate [11]. The choice of extraction solvent depends on factors including alkaloid solubility, environmental considerations, and recovery efficiency [11] [18]. Percolation technology using a battery of percolators or continuous extraction systems is employed to achieve satisfactory yields, with extraction efficiencies of at least 95% considered economically acceptable [11].

The industrial crystallization of lysergide tartrate requires specialized equipment capable of maintaining precise temperature control and providing adequate mixing without introducing mechanical stress that could damage the crystal structure [9] [11]. Large-scale crystallization is typically conducted in jacketed vessels with controlled cooling rates to ensure consistent crystal quality [11]. The implementation of process analytical technology allows for real-time monitoring of crystallization parameters and automatic adjustment of operating conditions [12].

Economic considerations play a crucial role in determining the optimal production strategy [11] [18]. The cost of raw materials, including ergot alkaloids or fermentation substrates, typically represents 40-60% of the total production cost [11] [18]. Energy costs for fermentation, extraction, and purification operations account for an additional 20-30% of production expenses [11] [18]. Labor costs and regulatory compliance expenses comprise the remaining cost components [11] [18].

Environmental impact assessment and waste management are increasingly important considerations in industrial production [11] [18]. The implementation of green chemistry principles, including the use of environmentally benign solvents and the minimization of waste generation, is becoming standard practice [11] [18]. Solvent recovery and recycling systems are employed to reduce both environmental impact and operating costs [11] [18].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

473.21620034 g/mol

Monoisotopic Mass

473.21620034 g/mol

Heavy Atom Count

34

UNII

KXF3755R6D

Dates

Last modified: 08-10-2024

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